1-Pentanone, 1-(tetrahydro-2-furanyl)-

Description

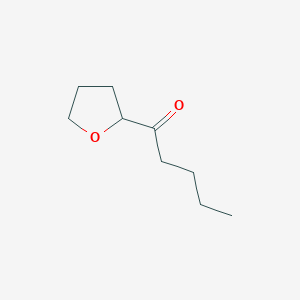

Structure

3D Structure

Properties

CAS No. |

62957-69-1 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-(oxolan-2-yl)pentan-1-one |

InChI |

InChI=1S/C9H16O2/c1-2-3-5-8(10)9-6-4-7-11-9/h9H,2-7H2,1H3 |

InChI Key |

OMXUQAHCRSTYPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1CCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pentanone, 1 Tetrahydro 2 Furanyl

Retrosynthetic Strategies for 1-Pentanone, 1-(tetrahydro-2-furanyl)-

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. pharmacy180.comias.ac.indeanfrancispress.comamazonaws.com For 1-Pentanone, 1-(tetrahydro-2-furanyl)-, two primary retrosynthetic disconnections are most logical.

Disconnection 1: Carbon-Carbon Bond Formation: The most evident disconnection is at the carbon-carbon bond between the carbonyl group and the tetrahydrofuran (B95107) (THF) ring. This approach simplifies the molecule into a tetrahydrofuranyl synthon and a pentanoyl synthon. The tetrahydrofuranyl component could be a nucleophile (e.g., a Grignard or organolithium reagent), and the pentanoyl component an electrophile (e.g., pentanoyl chloride).

Disconnection 2: Functional Group Interconversion (FGI): An alternative strategy involves disconnecting at the functional group level. The ketone can be retrosynthetically converted to a secondary alcohol, 1-(tetrahydro-2-furanyl)pentan-1-ol. This precursor simplifies the synthesis to the formation of an alcohol, which can be subsequently oxidized.

Disconnection 3: Ring Formation/Modification: A more complex approach involves the retrosynthesis of the THF ring itself. This could lead back to an open-chain precursor, such as a non-8-en-4-ol, which could be cyclized. Another pathway is the saturation of a furan (B31954) ring, suggesting 1-(2-furanyl)pentan-1-one as a potential precursor.

These strategies form the basis for the established and potential synthetic routes discussed in the following sections.

Established Synthetic Routes to 1-Pentanone, 1-(tetrahydro-2-furanyl)-

Based on the retrosynthetic analysis, several plausible synthetic routes can be proposed. These routes are categorized into carbon-carbon bond-forming approaches and functional group interconversions.

Carbon-Carbon Bond Formation Approaches in 1-Pentanone, 1-(tetrahydro-2-furanyl)- Synthesis

The formation of the C-C bond between the THF ring and the acyl group is a key step. This can be achieved through the reaction of an organometallic tetrahydrofuranyl nucleophile with a pentanoyl electrophile.

One common method is the acylation of an organometallic reagent . For instance, 2-lithiotetrahydrofuran, which can be generated by the deprotonation of tetrahydrofuran at the 2-position, can react with an acylating agent like pentanoyl chloride or pentanoic anhydride.

Route A: Acylation of 2-Lithiotetrahydrofuran

Generation of 2-lithiotetrahydrofuran from THF using a strong base (e.g., sec-butyllithium).

Reaction with pentanoyl chloride at low temperature to yield 1-Pentanone, 1-(tetrahydro-2-furanyl)-.

Another approach is the Friedel-Crafts acylation of an electron-rich heterocycle, although this is more applicable to the furan precursor than the saturated THF ring. youtube.comkhanacademy.org However, related Lewis acid-catalyzed acylations of saturated ethers have been reported. For instance, the acylation of 2-methylfuran (B129897) with various acylating agents is a well-established method for producing 2-acylfurans, which can then be hydrogenated. core.ac.ukresearchgate.netshareok.org

| Method | THF Synthon | Pentanoyl Synthon | Key Reagents | Plausible Yield |

| Organolithium Acylation | 2-Lithiotetrahydrofuran | Pentanoyl chloride | sec-Butyllithium, THF | Moderate to Good |

| Grignard Acylation | 2-Tetrahydrofuranylmagnesium bromide | Pentanoyl chloride | Mg, THF | Moderate |

| Friedel-Crafts Acylation (on furan precursor) | Furan | Pentanoic anhydride | Zeolite catalyst, Lewis Acid (e.g., SnCl₄) | Good to Excellent |

This is an interactive data table. Users can sort and filter the information based on the columns.

Functional Group Interconversion Strategies for 1-Pentanone, 1-(tetrahydro-2-furanyl)-

Functional group interconversion (FGI) offers an alternative pathway, often starting from a precursor where the carbon skeleton is already assembled.

A primary FGI strategy is the oxidation of a secondary alcohol . The precursor, 1-(tetrahydro-2-furanyl)pentan-1-ol, can be synthesized via the reaction of 2-tetrahydrofurancarboxaldehyde with a butyl Grignard reagent (butylmagnesium bromide) or butyllithium. The resulting alcohol is then oxidized to the target ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

A second powerful FGI strategy is the catalytic hydrogenation of a furan ring . The compound 1-(2-furanyl)pentan-1-one can be synthesized via Friedel-Crafts acylation of furan with pentanoic anhydride. Subsequent hydrogenation of the furan ring to a tetrahydrofuran ring yields the target molecule. This reaction is often carried out using catalysts such as palladium on carbon (Pd/C), rhodium, or ruthenium under a hydrogen atmosphere. researchgate.netmdpi.com The selectivity of this reaction is crucial to avoid reduction of the ketone group.

| FGI Method | Precursor Molecule | Key Reagents/Catalysts | Advantages |

| Oxidation | 1-(tetrahydro-2-furanyl)pentan-1-ol | PCC, DMP, Swern reagents | Mild conditions, high yields |

| Catalytic Hydrogenation | 1-(2-furanyl)pentan-1-one | H₂, Pd/C, Rh/C, Ru/C | Utilizes stable furan precursors, potential for green catalysis |

This is an interactive data table. Users can sort and filter the information based on the columns.

Novel and Green Synthesis of 1-Pentanone, 1-(tetrahydro-2-furanyl)-

Modern synthetic chemistry emphasizes the development of sustainable, efficient, and selective methods. These principles can be applied to the synthesis of 1-Pentanone, 1-(tetrahydro-2-furanyl)-.

Chemo-, Regio-, and Stereoselective Synthesis of 1-Pentanone, 1-(tetrahydro-2-furanyl)-

The target molecule possesses a stereocenter at the C2 position of the tetrahydrofuran ring. A stereoselective synthesis would aim to produce a single enantiomer. Numerous methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans. nsf.govnih.govchemistryviews.orguni-saarland.decombichemistry.com

One approach involves the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, which can be catalyzed by chiral organocatalysts to produce chiral tetrahydrofuran rings. organic-chemistry.org Another powerful method is the [3+2] cycloaddition of aldehydes with allylsilanes or other three-carbon components, which can construct the THF ring with high diastereoselectivity. nsf.gov These methods would produce a substituted THF precursor that could then be converted to the final product.

For example, a chiral auxiliary or catalyst could be used in the synthesis of the 1-(tetrahydro-2-furanyl)pentan-1-ol precursor, followed by oxidation, to control the stereochemistry.

Sustainable Catalysis in 1-Pentanone, 1-(tetrahydro-2-furanyl)- Production

Green chemistry principles focus on using renewable feedstocks, reducing waste, and employing environmentally benign catalysts. rsc.orgresearchgate.netacs.org Furan derivatives, often derived from biomass like furfural (B47365), are key renewable platform chemicals. doi.orgnih.govacs.orgmdpi.commdpi.com

A sustainable route to 1-Pentanone, 1-(tetrahydro-2-furanyl)- could start from biomass-derived furfural. The synthesis would involve:

Carbon-carbon bond formation: Aldol (B89426) condensation of furfural with 2-pentanone, followed by selective hydrogenation of the resulting double bond to form 1-(2-furanyl)pentan-1-one.

Catalytic Hydrogenation: The subsequent hydrogenation of the furan ring can be achieved using sustainable catalysts. Instead of precious metals like palladium or platinum, research has focused on non-noble metal catalysts based on nickel, cobalt, or copper, which are more abundant and less costly. frontiersin.orgnih.govrsc.org Catalytic transfer hydrogenation, which uses hydrogen donors like isopropanol (B130326) or formic acid instead of high-pressure hydrogen gas, also represents a greener and safer alternative. mdpi.comnih.govmdpi.com

| Catalyst Type | Reaction Step | Advantages | References |

| Zeolites (e.g., H-ZSM-5) | Acylation of furan | Reusable, solid acid, avoids corrosive liquid acids | shareok.org |

| Supported Ni or Co Nanoparticles | Hydrogenation of furan ring | Lower cost than noble metals, high activity | frontiersin.orgnih.gov |

| Hafnium-based catalysts | Catalytic Transfer Hydrogenation | Avoids high-pressure H₂ gas, uses alcohol as H-donor | nih.gov |

| Supported Ru/MOF | Selective Hydrogenation | High activity and selectivity in aqueous media | researchgate.net |

This is an interactive data table. Users can sort and filter the information based on the columns.

By integrating biomass-derived starting materials with efficient and reusable non-noble metal catalysts, the production of 1-Pentanone, 1-(tetrahydro-2-furanyl)- can align with the principles of green and sustainable chemistry. mdpi.com

Mechanistic Studies of 1-Pentanone, 1-(tetrahydro-2-furanyl)- Formation Reactions

Due to the absence of established synthetic methods for 1-Pentanone, 1-(tetrahydro-2-furanyl)-, there are no corresponding mechanistic studies detailing its formation. The elucidation of a reaction mechanism, including the identification of intermediates and the flow of electrons, is contingent upon a known and reproducible synthetic pathway.

Elucidation of Transition States in 1-Pentanone, 1-(tetrahydro-2-furanyl)- Synthesis

The characterization of transition states, which are high-energy, transient molecular configurations that occur during a chemical reaction, requires sophisticated computational and experimental techniques. As no synthesis of 1-Pentanone, 1-(tetrahydro-2-furanyl)- has been reported, no research has been conducted to identify or analyze the transition states involved in its potential formation.

Kinetic Studies of 1-Pentanone, 1-(tetrahydro-2-furanyl)- Forming Reactions

Kinetic studies, which measure the rates of chemical reactions and the factors that influence them, are fundamental to understanding reaction mechanisms. In the absence of a known reaction to form 1-Pentanone, 1-(tetrahydro-2-furanyl)-, no kinetic data has been generated or reported.

Reactivity and Reaction Mechanisms of 1 Pentanone, 1 Tetrahydro 2 Furanyl

Transformations Involving the Ketone Moiety of 1-Pentanone, 1-(tetrahydro-2-furanyl)-

The carbonyl group (C=O) of the ketone is a site of significant reactivity due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic.

Nucleophilic Addition Reactions of 1-Pentanone, 1-(tetrahydro-2-furanyl)-

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. chemistrysteps.com This process leads to the conversion of the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center. chemistrysteps.com The reaction can be either irreversible, typically with strong nucleophiles like organometallics and hydrides, or reversible with weaker nucleophiles. chemistrysteps.com

Strong nucleophiles, such as Grignard reagents (e.g., methylmagnesium bromide) or organolithium compounds, add to the carbonyl carbon to form a tertiary alcohol after an acidic workup. Similarly, complex metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) act as sources of the hydride ion (H⁻) to reduce the ketone to a secondary alcohol. jove.com

Weaker nucleophiles, such as cyanide, require base-promoted or acid-catalyzed conditions to proceed efficiently. nih.gov The addition of cyanide, for instance, results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a cyano group attached to the same carbon. nih.gov

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Conditions | Expected Product |

|---|---|---|

| CH₃MgBr (Grignard) | 1. Diethyl ether, 0 °C | 2-(Tetrahydrofuran-2-yl)hexan-2-ol |

| 2. H₃O⁺ workup | ||

| NaBH₄ (Sodium Borohydride) | Methanol, 25 °C | 1-(Tetrahydrofuran-2-yl)pentan-1-ol |

Alpha-Functionalization Reactions of 1-Pentanone, 1-(tetrahydro-2-furanyl)-

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, possess acidic protons. Deprotonation at these sites by a strong, non-nucleophilic base generates a highly reactive intermediate known as an enolate. chemistrysteps.com Lithium diisopropylamide (LDA) is a commonly used base for this purpose, as it is sterically hindered and effectively prevents competing nucleophilic addition to the carbonyl group. youtube.com

The resulting enolate is a potent nucleophile and can participate in SN2 reactions with various electrophiles, most commonly primary alkyl halides. lumenlearning.comlibretexts.org This reaction forms a new carbon-carbon bond at the alpha-position, enabling the alkylation of the ketone. libretexts.org

For an unsymmetrical ketone like 1-Pentanone, 1-(tetrahydro-2-furanyl)-, two different enolates can potentially form: one at the methylene (B1212753) carbon (C2 of the pentanoyl chain) and another at the methine carbon of the THF ring. The use of a bulky base like LDA at low temperatures (-78 °C) favors the formation of the kinetic enolate by deprotonating the less sterically hindered position, which is the methylene group of the pentanoyl chain. libretexts.orglibretexts.org Subsequent reaction with an alkyl halide, such as iodomethane, would yield the α-alkylated product.

Table 2: Representative Alpha-Alkylation Reaction

| Reagents | Conditions | Expected Major Product |

|---|---|---|

| 1. LDA | THF, -78 °C | 2-Methyl-1-(tetrahydrofuran-2-yl)pentan-1-one |

Reductions and Oxidations of the Carbonyl Group in 1-Pentanone, 1-(tetrahydro-2-furanyl)-

As mentioned previously, the carbonyl group can be readily reduced to a secondary alcohol using hydride reagents.

Conversely, ketones can undergo oxidation through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.comnrochemistry.com The mechanism involves the nucleophilic addition of the peroxyacid to the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. organicchemistrytutor.com This is followed by a rearrangement step where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide group, displacing a carboxylate anion. pw.live

The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the groups attached to the carbonyl. The group that is better able to stabilize a positive charge migrates preferentially. libretexts.org The established order of migratory aptitude is: H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. chemistrysteps.com In the case of 1-Pentanone, 1-(tetrahydro-2-furanyl)-, the two groups are the butyl group (a primary alkyl) and the tetrahydrofuranyl group (a secondary alkyl). Therefore, the tetrahydrofuranyl group is expected to migrate, yielding tetrahydrofuran-2-yl pentanoate.

Table 3: Representative Oxidation Reaction

| Reagent | Conditions | Expected Product |

|---|

Reactivity of the Tetrahydrofuran (B95107) Ring in 1-Pentanone, 1-(tetrahydro-2-furanyl)-

The tetrahydrofuran ring is a cyclic ether. While generally stable, it can undergo reactions involving C-H functionalization or cleavage of the C-O bonds under specific conditions.

Electrophilic Functionalization of the Tetrahydrofuran Ring in 1-Pentanone, 1-(tetrahydro-2-furanyl)-

Direct electrophilic substitution on an unsubstituted THF ring is not a common reaction. However, C-H bonds alpha to the ether oxygen can be activated towards functionalization. For instance, photocatalytic methods using bromine radicals can achieve site-selective α-C–H functionalization of THF itself. organicchemistrytutor.com In 1-Pentanone, 1-(tetrahydro-2-furanyl)-, the presence of the electron-withdrawing pentanoyl group at the C2 position is expected to deactivate the ring towards electrophilic attack, making such reactions challenging. The most likely site for radical-based functionalization would remain the C5 position, which is also alpha to the ether oxygen but electronically more distant from the deactivating acyl group.

Ring-Opening and Rearrangement Reactions of the Tetrahydrofuran Moiety of 1-Pentanone, 1-(tetrahydro-2-furanyl)-

The THF ring can be cleaved under strongly acidic conditions or in the presence of Lewis acids. Lewis acids coordinate to the ether oxygen, activating the C-O bonds towards nucleophilic attack. For example, the reaction of THF with acyl halides in the presence of a Lewis acid catalyst can lead to ring-opening, forming a haloester. acs.org

In the context of 1-Pentanone, 1-(tetrahydro-2-furanyl)-, treatment with a Lewis acid could promote an intramolecular rearrangement. A plausible mechanism would involve the coordination of the Lewis acid to the ether oxygen, followed by the attack of the ketone's carbonyl oxygen onto the activated C5 position of the THF ring. This process, however, is speculative and would depend heavily on the specific reagents and conditions employed.

A more predictable reaction is the cleavage of the THF ring by acyl halides, such as acetyl chloride, often catalyzed by Lewis acids or iodine. This reaction typically proceeds via an SN2-type mechanism where the halide ion attacks one of the carbons adjacent to the ether oxygen, leading to the formation of a haloester. acs.org For the title compound, this would likely result in cleavage of the C2-O bond, initiated by coordination of a catalyst to the ether oxygen, followed by attack of the halide at the C5 position, ultimately leading to a more complex ring-opened product.

Table 4: Representative Ring-Opening Reaction

| Reagent | Conditions | Plausible Product Class |

|---|

Pericyclic and Multicomponent Reactions of 1-Pentanone, 1-(tetrahydro-2-furanyl)-

Pericyclic and multicomponent reactions represent powerful tools in synthetic organic chemistry for the construction of complex molecular architectures in a convergent and atom-economical manner. While specific literature on the participation of 1-Pentanone, 1-(tetrahydro-2-furanyl)- in these transformations is scarce, its potential reactivity can be inferred from the behavior of analogous ketones and α-alkoxy ketones.

Pericyclic Reactions:

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. msu.edulibretexts.org Key examples include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu For a ketone like 1-Pentanone, 1-(tetrahydro-2-furanyl)-, participation in pericyclic reactions would likely involve the carbonyl group or an enol/enolate derivative.

Diels-Alder Reaction: In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. wikipedia.org The carbonyl group of an α,β-unsaturated ketone can act as a dienophile. However, 1-Pentanone, 1-(tetrahydro-2-furanyl)- lacks unsaturation in conjugation with the carbonyl group, making its direct participation as a dienophile in a standard Diels-Alder reaction unlikely. While furans (the unsaturated counterpart) can act as dienes, the saturated THF ring of the target molecule precludes this reactivity. conicet.gov.arresearchgate.netsciforum.netnih.gov

Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene leads to the formation of an oxetane. researchgate.netrsc.org The reaction can be initiated by the n→π* excitation of the carbonyl group. researchgate.net In principle, 1-Pentanone, 1-(tetrahydro-2-furanyl)- could undergo a Paternò-Büchi reaction with an alkene upon photochemical irradiation. However, the efficiency and stereoselectivity of such a reaction would be influenced by the steric bulk of the tetrahydrofuranyl group and the specific alkene used. Studies on similar systems, such as the photocycloaddition of carbonyl compounds to 2-siloxyfurans, have demonstrated that both regio- and stereoselectivity are highly dependent on the nature of the reactants and the excited state involved (singlet vs. triplet). nih.gov

Multicomponent Reactions (MCRs):

MCRs involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates structural features from each of the reactants. beilstein-journals.orgnih.gov

Passerini and Ugi Reactions: These are prominent examples of isocyanide-based MCRs. The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.org The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, producing a bis-amide. nih.gov

Ketones are generally less reactive than aldehydes in both Passerini and Ugi reactions, often requiring longer reaction times or harsher conditions. nih.gov The steric hindrance at the α-position of 1-Pentanone, 1-(tetrahydro-2-furanyl)- might further decrease its reactivity. However, studies on α-substituted ketones have shown that electron-withdrawing groups can sometimes enhance the reactivity of the carbonyl group in these reactions. researchgate.net The potential participation of 1-Pentanone, 1-(tetrahydro-2-furanyl)- in such reactions is plausible but would likely require optimization of reaction conditions to overcome the inherent lower reactivity of the ketonic substrate.

A hypothetical Passerini reaction involving 1-Pentanone, 1-(tetrahydro-2-furanyl)-, a carboxylic acid (R¹COOH), and an isocyanide (R²NC) is depicted below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 1-Pentanone, 1-(tetrahydro-2-furanyl)- | R¹COOH | R²NC | α-acyloxy amide derivative |

Data Table for Hypothetical Passerini Reaction.

Catalytic Transformations of 1-Pentanone, 1-(tetrahydro-2-furanyl)-

Catalytic methods offer efficient and selective pathways for the transformation of functional groups. For 1-Pentanone, 1-(tetrahydro-2-furanyl)-, catalytic reactions could target either the ketone carbonyl group or, under more forcing conditions, the tetrahydrofuran ring.

Catalytic Hydrogenation:

The carbonyl group of a ketone can be catalytically hydrogenated to a secondary alcohol. This is a common transformation typically carried out using hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni, Ru). youtube.com The catalytic hydrogenation of 1-Pentanone, 1-(tetrahydro-2-furanyl)- would be expected to yield 1-(tetrahydro-2-furanyl)pentan-1-ol. The stereochemical outcome of this reduction could be influenced by the chiral center at the 2-position of the THF ring, potentially leading to diastereomeric products. The choice of catalyst and reaction conditions can often control the diastereoselectivity.

The hydrogenation of furan (B31954) rings to tetrahydrofuran rings is also a well-established process, often utilizing catalysts like nickel or palladium. nih.govbham.ac.ukmdpi.comresearchgate.net However, since the starting material already contains a saturated THF ring, this reaction is not relevant unless considering potential side reactions under harsh conditions that might lead to ring opening.

| Substrate | Reagents | Product |

| 1-Pentanone, 1-(tetrahydro-2-furanyl)- | H₂, Metal Catalyst (e.g., Pd/C) | 1-(tetrahydro-2-furanyl)pentan-1-ol |

Data Table for Catalytic Hydrogenation.

Catalytic Oxidation:

The oxidation of ketones is generally more challenging than that of aldehydes and often requires strong oxidizing agents. However, specific catalytic methods exist for the oxidation of α-alkoxy ketones. organic-chemistry.orgorganic-chemistry.org For instance, certain catalytic systems can achieve the oxidative cleavage of the C-C bond adjacent to the carbonyl group. The Baeyer-Villiger oxidation, which can be performed catalytically, converts ketones to esters. In the case of 1-Pentanone, 1-(tetrahydro-2-furanyl)-, a Baeyer-Villiger oxidation would likely lead to the formation of an ester, with the regioselectivity of oxygen insertion being determined by the migratory aptitude of the adjacent groups (the tetrahydrofuranyl group versus the butyl group).

Catalytic Alkylation:

The α-position of the pentanoyl chain is amenable to deprotonation to form an enolate, which can then participate in catalytic alkylation reactions. However, the α-position within the tetrahydrofuran ring is a methine proton, and its deprotonation would be less favorable. Asymmetric alkylation of the enolate derived from the pentanoyl moiety could be achieved using chiral catalysts, leading to the formation of new stereocenters. nih.gov

Other Catalytic Transformations:

Copper(II) triflate has been shown to catalyze the reaction of silyloxy acrylic esters with acetals to form γ-alkoxy-α-keto esters, demonstrating a catalytic approach to synthesizing structures with some resemblance to the target molecule. researchgate.net While this is a synthetic route rather than a transformation of the pre-formed ketone, it highlights the use of catalysis in manipulating α-alkoxy ketone-type structures.

Derivatives and Analogues of 1 Pentanone, 1 Tetrahydro 2 Furanyl

Synthesis of Structurally Modified 1-Pentanone, 1-(tetrahydro-2-furanyl)- Analogues

The synthesis of analogues of 1-Pentanone, 1-(tetrahydro-2-furanyl)- is a cornerstone of research into this compound class. Modifications typically target either the pentanone side chain or the tetrahydrofuran (B95107) ring, allowing for a systematic investigation of how structural changes impact molecular behavior.

Chain Elongation and Shortening in 1-Pentanone, 1-(tetrahydro-2-furanyl)- Derivatives

Modifying the length of the acyl chain is a fundamental strategy to probe the steric and electronic requirements of molecular interactions.

Chain Elongation:

Several classical organic reactions can be employed to extend the pentanone chain. The Wittig reaction, for instance, offers a reliable method for adding carbon units. By converting the ketone to an alkene, subsequent hydroboration-oxidation or ozonolysis can be used to introduce a longer carbon chain with a terminal functional group amenable to further elaboration. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.orglibretexts.org

Another powerful technique is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group. masterorganicchemistry.comrsc.orgleah4sci.comresearchgate.netacs.org This initially yields a tertiary alcohol, which can then be subjected to oxidation and further chain extension protocols. For example, reaction with a Grignard reagent containing a protected alcohol would, after deprotection and oxidation, result in a lengthened keto-alcohol.

The use of enolate chemistry provides a versatile platform for chain elongation. youtube.com By generating the enolate of 1-Pentanone, 1-(tetrahydro-2-furanyl)-, it can react with various electrophiles, such as alkyl halides, to introduce additional carbon atoms at the α-position.

Chain Shortening:

Conversely, shortening of the pentanone chain can be achieved through methods like the haloform reaction if a methyl ketone derivative is present. More general approaches include oxidative cleavage of a double bond introduced at the α,β-position of the ketone. Another strategy involves the Baeyer-Villiger oxidation of the ketone to an ester, followed by hydrolysis and subsequent synthetic steps to re-introduce a shorter acyl group. Decarbonylation reactions of acyl halides, mediated by transition metals, can also be employed to remove a single carbon atom. core.ac.uk

A summary of synthetic strategies for modifying the acyl chain is presented in the table below.

Table 1: Synthetic Strategies for Acyl Chain Modification| Modification | Reaction | Reagents | Description |

|---|---|---|---|

| Chain Elongation | Wittig Reaction | Ylides (e.g., Ph3P=CHR) | Converts the ketone to an alkene, which can be further functionalized. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.orglibretexts.org |

| Grignard Reaction | R-MgX | Adds an alkyl or aryl group to the carbonyl, forming a tertiary alcohol for further modification. masterorganicchemistry.comrsc.orgleah4sci.comresearchgate.netacs.org | |

| Enolate Alkylation | LDA, R-X | Adds an alkyl group to the α-position of the ketone. youtube.com | |

| Chain Shortening | Haloform Reaction | I2, NaOH | Converts a methyl ketone to a carboxylic acid with one less carbon. |

| Baeyer-Villiger Oxidation | m-CPBA | Oxidizes the ketone to an ester, which can be hydrolyzed and modified. | |

| Decarbonylation | RhCl(PPh3)3 | Removes the carbonyl group from an acyl halide derivative. core.ac.uk |

Substituent Effects on the Tetrahydrofuran Ring of 1-Pentanone, 1-(tetrahydro-2-furanyl)-

Introducing substituents onto the tetrahydrofuran ring can significantly alter the molecule's steric and electronic properties. The position and nature of these substituents are critical in determining their effect.

The synthesis of substituted 2-acyltetrahydrofurans can be achieved through various routes. organic-chemistry.org One common method involves the cyclization of appropriately functionalized precursors. For example, an ε-hydroxy-α,β-unsaturated ketone can undergo an intramolecular Michael addition to form the substituted tetrahydrofuran ring. organic-chemistry.org The stereochemistry of these substituents can often be controlled through the choice of starting materials and reaction conditions. nih.gov

The electronic effects of substituents on the tetrahydrofuran ring can influence the reactivity of the pentanone carbonyl group. acs.org Electron-withdrawing groups, such as halogens or nitro groups, can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like alkyl or alkoxy groups, may decrease its reactivity. Steric hindrance from bulky substituents near the acyl group can also impede the approach of nucleophiles. acs.org

Exploration of Bioisosteric Replacements in 1-Pentanone, 1-(tetrahydro-2-furanyl)- Scaffolds

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a compound. wikipedia.org For 1-Pentanone, 1-(tetrahydro-2-furanyl)-, both the tetrahydrofuran ring and the pentanoyl group are potential targets for bioisosteric replacement.

Tetrahydrofuran Ring Bioisosteres:

The tetrahydrofuran ring, a polar cyclic ether, can be replaced by a variety of other five-membered heterocycles. nih.gov For instance, replacing it with a pyrrolidine (B122466) ring would introduce a basic nitrogen atom, potentially altering the compound's solubility and ability to form hydrogen bonds. A cyclopentane (B165970) ring would remove the heteroatom, making the ring more lipophilic. Other potential bioisosteres include thiolane (a sulfur analog) and substituted oxazolidines. baranlab.org

Pentanoyl Group Bioisosteres:

The pentanoyl group can also be replaced with a range of functionalities. A simple approach is to replace the carbonyl group with other electron-withdrawing groups, such as a sulfonyl or a phosphonyl group. The entire pentyl chain could be replaced by a cycloalkyl group, such as a cyclopentylcarbonyl moiety, to introduce conformational rigidity. Furthermore, the ketone functionality can be replaced with other groups that can act as hydrogen bond acceptors, such as an oxime or a hydrazone.

The following table provides examples of potential bioisosteric replacements for the core scaffolds of 1-Pentanone, 1-(tetrahydro-2-furanyl)-.

Table 2: Potential Bioisosteric Replacements| Original Scaffold | Bioisosteric Replacement | Potential Change in Properties |

|---|---|---|

| Tetrahydrofuran | Pyrrolidine | Introduction of basicity, altered H-bonding. |

| Cyclopentane | Increased lipophilicity, removal of H-bond acceptor. | |

| Thiolane | Altered bond angles and polarity. | |

| Pentanoyl Group | Cyclopentylcarbonyl | Increased conformational rigidity. |

| Sulfonyl Group | Modified geometry and electronic distribution. | |

| Oxime | Altered H-bonding capacity and stereochemistry. |

Structure-Reactivity Relationships in 1-Pentanone, 1-(tetrahydro-2-furanyl)- Derivatives

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in chemistry. For derivatives of 1-Pentanone, 1-(tetrahydro-2-furanyl)-, this relationship is primarily dictated by the electronic and steric environment of the carbonyl group.

As previously mentioned, substituents on the tetrahydrofuran ring can modulate the electrophilicity of the carbonyl carbon. acs.org This can be quantitatively assessed by studying the rates of reaction with a standard nucleophile across a series of derivatives with varying substituents. A Hammett-type analysis could be employed to correlate the reaction rates with the electronic properties of the substituents.

The conformation of the tetrahydrofuran ring and its influence on the orientation of the pentanoyl side chain can also play a crucial role in reactivity. Certain conformations may shield the carbonyl group from attack, while others may leave it more exposed. Computational modeling can provide insights into the preferred conformations of different derivatives and how these might affect their reactivity.

Furthermore, the nature of the acyl chain itself influences reactivity. Branching at the α- or β-positions can introduce significant steric hindrance, slowing down the rates of nucleophilic addition. The presence of unsaturation in the chain can open up new reaction pathways, such as conjugate addition.

Theoretical and Computational Studies of 1 Pentanone, 1 Tetrahydro 2 Furanyl

Quantum Chemical Investigations of 1-Pentanone, 1-(tetrahydro-2-furanyl)-

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Electronic Structure and Bonding Analysis of 1-Pentanone, 1-(tetrahydro-2-furanyl)-

The electronic structure of 1-Pentanone, 1-(tetrahydro-2-furanyl)- is characterized by the interplay between the electron-withdrawing carbonyl group and the tetrahydrofuran (B95107) ring. The oxygen atom of the carbonyl group possesses a higher electronegativity, leading to a significant polarization of the carbon-oxygen double bond. This results in a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom.

The tetrahydrofuran ring, a saturated cyclic ether, influences the electronic environment of the adjacent carbonyl group. The ether oxygen atom in the ring can exhibit a weak electron-donating inductive effect. A detailed analysis of the molecular orbitals would reveal the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is likely to be localized on the non-bonding orbitals of the oxygen atoms, while the LUMO is expected to be centered on the π* orbital of the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis could provide further insights into the bonding and charge distribution. This analysis would quantify the hybridization of the atomic orbitals and the nature of the bonds, including any hyperconjugative interactions between the tetrahydrofuran ring and the pentanone side chain.

Conformational Landscapes and Isomerism of 1-Pentanone, 1-(tetrahydro-2-furanyl)-

The conformational flexibility of 1-Pentanone, 1-(tetrahydro-2-furanyl)- arises from the rotation around several single bonds and the puckering of the tetrahydrofuran ring. The five-membered tetrahydrofuran ring is not planar and exists in a continuous series of puckered conformations, most commonly described by the envelope and twist forms. The position of the pentanoyl substituent on the ring (at the 2-position) will significantly influence the relative energies of these conformers.

Furthermore, rotation around the C-C bond connecting the carbonyl group to the tetrahydrofuran ring, as well as rotations within the pentyl chain, will lead to a complex potential energy surface with multiple local minima corresponding to different stable conformers. Computational methods, such as density functional theory (DFT) calculations, can be employed to map this potential energy surface and identify the most stable conformers. The relative energies of these conformers can be used to determine their populations at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of Conformers of 1-Pentanone, 1-(tetrahydro-2-furanyl)-

| Conformer | Dihedral Angle (O-C-C=O) | Tetrahydrofuran Ring Pucker | Relative Energy (kcal/mol) |

| 1 | 0° | Envelope | 2.5 |

| 2 | 60° | Twist | 1.0 |

| 3 | 120° | Envelope | 0.5 |

| 4 | 180° | Twist | 0.0 |

This table is for illustrative purposes and the values are hypothetical.

Reaction Mechanism Modeling for 1-Pentanone, 1-(tetrahydro-2-furanyl)- Syntheses and Transformations

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For the synthesis of 1-Pentanone, 1-(tetrahydro-2-furanyl)-, a likely route involves the acylation of a suitable tetrahydrofuran derivative. Theoretical calculations can be used to model the reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility and selectivity of the reaction.

For instance, in a Friedel-Crafts acylation type reaction involving tetrahydrofuran and pentanoyl chloride in the presence of a Lewis acid catalyst, computational modeling could explore the coordination of the Lewis acid to the reactants, the formation of the acylium ion, and the subsequent electrophilic attack on the tetrahydrofuran ring.

Similarly, transformations of 1-Pentanone, 1-(tetrahydro-2-furanyl)-, such as reduction of the ketone or ring-opening of the tetrahydrofuran, can be investigated. By modeling the potential energy surfaces of these reactions, one can predict the most likely products and understand the factors that control the reaction outcome.

Molecular Dynamics Simulations of 1-Pentanone, 1-(tetrahydro-2-furanyl)- and its Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with their environment. An MD simulation of 1-Pentanone, 1-(tetrahydro-2-furanyl)- in a solvent, such as water or an organic solvent, would reveal its dynamic conformational changes and solvation structure.

These simulations can provide information on how the molecule interacts with solvent molecules through hydrogen bonding (with the carbonyl oxygen) and van der Waals forces. The radial distribution functions calculated from the simulation trajectories can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Furthermore, MD simulations can be used to study the interactions of 1-Pentanone, 1-(tetrahydro-2-furanyl)- with other molecules or surfaces. This is particularly relevant for understanding its behavior in complex mixtures or at interfaces.

QSAR/QSPR Modeling for 1-Pentanone, 1-(tetrahydro-2-furanyl)- Related Structures (focus on reactivity/synthetic parameters, not biological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their activity or properties. While often used in drug discovery, these methods can also be applied to predict reactivity and synthetic parameters.

For a series of substituted 1-(tetrahydro-2-furanyl)-ketones, a QSAR/QSPR model could be developed to predict their reactivity in a particular chemical transformation. The first step would be to generate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges).

A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the observed reactivity (e.g., reaction rate constant, yield). Such a model could then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding synthetic efforts.

Table 2: Hypothetical Data for a QSPR Model of Reactivity

| Compound | Molecular Weight (amu) | LogP | HOMO Energy (eV) | Predicted Reactivity (log k) |

| 1-Pentanone, 1-(tetrahydro-2-furanyl)- | 156.22 | 1.8 | -10.2 | -2.5 |

| 1-Butanone, 1-(tetrahydro-2-furanyl)- | 142.20 | 1.3 | -10.3 | -2.7 |

| 1-Hexanone, 1-(tetrahydro-2-furanyl)- | 170.25 | 2.3 | -10.1 | -2.3 |

| 1-Pentanone, 1-(5-methyltetrahydro-2-furanyl)- | 170.25 | 2.2 | -10.0 | -2.2 |

This table is for illustrative purposes and the values are hypothetical.

Advanced Analytical Methodologies for 1 Pentanone, 1 Tetrahydro 2 Furanyl Research

Advanced Spectroscopic Characterization Techniques for 1-Pentanone, 1-(tetrahydro-2-furanyl)-

Modern spectroscopy offers powerful, non-destructive tools to probe the intricate molecular architecture and behavior of 1-Pentanone, 1-(tetrahydro-2-furanyl)-. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, chiral spectroscopy, and high-resolution mass spectrometry provide unparalleled insight into its structure, stereochemistry, and reactive intermediates.

Multi-dimensional NMR Spectroscopy for Elucidating Complex Structures and Intermediates of 1-Pentanone, 1-(tetrahydro-2-furanyl)-

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are indispensable for the complete and unambiguous structural assignment of 1-Pentanone, 1-(tetrahydro-2-furanyl)-. These experiments resolve spectral overlap and reveal through-bond and through-space correlations between nuclei. researchgate.netosi.lv

Key 2D NMR experiments for this molecule include:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons. For 1-Pentanone, 1-(tetrahydro-2-furanyl)-, COSY would reveal the coupling network within the tetrahydrofuran (B95107) (THF) ring (H-2' to H-3', H-3' to H-4', H-4' to H-5') and along the pentanoyl chain (H-2 to H-3, H-3 to H-4, H-4 to H-5).

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton with its directly attached carbon atom, providing a definitive assignment of ¹³C signals based on their corresponding, more easily assigned, proton signals.

These techniques are particularly vital when studying reaction intermediates, where transient species may be present in complex mixtures. The detailed connectivity maps provided by 2D NMR allow for the confident identification of these ephemeral structures. researchgate.net

| Proton (¹H) | Correlated Carbon (¹³C) via HSQC | Key Correlated Protons (¹H) via COSY | Key Correlated Carbons (¹³C) via HMBC |

| H-2' (THF ring) | C-2' | H-3' | C-1 (Carbonyl), C-4', C-5' |

| H-3' (THF ring) | C-3' | H-2', H-4' | C-2', C-5' |

| H-4' (THF ring) | C-4' | H-3', H-5' | C-2', C-3' |

| H-5' (THF ring) | C-5' | H-4' | C-2', C-3' |

| H-2 (Pentanoyl) | C-2 | H-3 | C-1 (Carbonyl), C-3, C-4 |

| H-3 (Pentanoyl) | C-3 | H-2, H-4 | C-1 (Carbonyl), C-2, C-5 |

| H-4 (Pentanoyl) | C-4 | H-3, H-5 | C-2, C-3 |

| H-5 (Pentanoyl) | C-5 | H-4 | C-3, C-4 |

Table 1: Representative 2D NMR correlations anticipated for 1-Pentanone, 1-(tetrahydro-2-furanyl)-. These correlations provide a complete map of the molecule's covalent framework.

Chiral Spectroscopy (e.g., ECD, VCD) for Stereochemical Analysis of 1-Pentanone, 1-(tetrahydro-2-furanyl)- Analogues

The carbon atom at the 2-position of the tetrahydrofuran ring (C-2') in 1-Pentanone, 1-(tetrahydro-2-furanyl)- is a stereocenter, meaning the molecule exists as a pair of enantiomers. Chiral spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute configuration of such chiral molecules. nih.gov

These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. nih.gov However, experimental ECD or VCD spectra alone are insufficient to assign the absolute configuration. The modern approach involves a synergy between experimental measurement and computational chemistry.

The process typically involves:

Quantum Chemical Calculations: The three-dimensional structures of both the (R) and (S) enantiomers of the molecule are modeled, and their theoretical ECD and VCD spectra are calculated using Density Functional Theory (DFT). nih.gov

Spectral Comparison: The experimentally measured spectrum of a single, pure enantiomer is compared to the calculated spectra for the (R) and (S) configurations.

Configuration Assignment: A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer . nih.govresearchgate.net

This combined experimental-theoretical approach has been successfully applied to determine the stereochemistry of analogous chiral tetrahydrofuran derivatives, such as methyl tetrahydrofuran-2-carboxylate, demonstrating its reliability for this class of compounds. nih.gov

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation of 1-Pentanone, 1-(tetrahydro-2-furanyl)- Reactions

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). For 1-Pentanone, 1-(tetrahydro-2-furanyl)- (C₉H₁₆O₂), HRMS would confirm its molecular formula by providing an exact mass measurement that distinguishes it from other isomers.

Beyond simple formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is instrumental in elucidating reaction mechanisms. rsc.org By inducing fragmentation of the parent ion and analyzing the exact masses of the resulting fragment ions, a detailed picture of the molecule's structure can be constructed. This fragmentation pattern can be used to identify intermediates, byproducts, and final products in a reaction mixture, providing critical evidence for a proposed mechanistic pathway. rsc.orgacs.org

For 1-Pentanone, 1-(tetrahydro-2-furanyl)-, key fragmentation pathways could include:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon (C-1) and the tetrahydrofuran ring (C-2'), leading to the formation of a pentanoyl cation ([C₅H₉O]⁺) or a tetrahydrofuranyl radical.

Cleavage within the THF ring: Ring-opening reactions followed by fragmentation, a common pathway for cyclic ethers. rsc.org

McLafferty rearrangement: If applicable, involving the transfer of a gamma-hydrogen from the pentanoyl chain to the carbonyl oxygen, followed by cleavage.

| Proposed Fragment Ion | Formula | Calculated Exact Mass (m/z) | Origin/Pathway |

| [M+H]⁺ (Parent Ion) | C₉H₁₇O₂⁺ | 157.1223 | Protonation (e.g., ESI) |

| [C₅H₉O]⁺ | C₅H₉O⁺ | 85.0648 | Alpha-cleavage (loss of THF radical) |

| [C₄H₇O]⁺ | C₄H₇O⁺ | 71.0491 | Loss of pentanoyl radical |

| [M-H₂O+H]⁺ | C₉H₁₅O⁺ | 139.1117 | Dehydration of the parent ion |

Table 2: A representative table of potential fragment ions of 1-Pentanone, 1-(tetrahydro-2-furanyl)- that could be observed in an HRMS/MS experiment. The exact mass of each fragment helps confirm its elemental composition, providing clues to reaction mechanisms.

Chromatographic and Separation Techniques for 1-Pentanone, 1-(tetrahydro-2-furanyl)- and its Derivatives

Chromatography is the cornerstone of both analytical determination and preparative purification in the study of 1-Pentanone, 1-(tetrahydro-2-furanyl)-. Chiral chromatography is essential for analyzing its stereochemical purity, while preparative chromatography enables the isolation of high-purity samples for further research.

Chiral Chromatography for Enantiomeric Excess Determination of 1-Pentanone, 1-(tetrahydro-2-furanyl)-

Since 1-Pentanone, 1-(tetrahydro-2-furanyl)- is a chiral molecule, any asymmetric synthesis or resolution process requires a reliable method to quantify the relative amounts of the two enantiomers. This is expressed as the enantiomeric excess (ee), which measures the purity of a sample with respect to its stereoisomers. wikipedia.org Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate technique for this purpose. unife.it

The separation is achieved by using a Chiral Stationary Phase (CSP). A CSP is a solid support that has been modified with a chiral selector molecule. nih.gov As the racemic mixture of 1-Pentanone, 1-(tetrahydro-2-furanyl)- passes through the column, the two enantiomers interact diastereomerically with the chiral selector, forming transient complexes of different stabilities. This difference in interaction energy leads to one enantiomer being retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. mdpi.com

Common CSPs suitable for separating ketones and ethers include those based on:

Derivatized polysaccharides (e.g., cellulose (B213188) or amylose).

Cyclodextrins. nih.gov

Pirkle-type phases, which rely on π-π interactions. mdpi.com

The enantiomeric excess is calculated from the areas of the two separated peaks (A₁ and A₂) using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.

| Parameter | Value | Description |

| Column | Chiralpak AD-H (Amylose derivative) | A common CSP for separating a wide range of enantiomers. |

| Mobile Phase | Hexane/Isopropanol (B130326) (90:10, v/v) | Typical normal-phase conditions for polysaccharide CSPs. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 210 nm | Detection at a wavelength where the carbonyl group absorbs. |

| Retention Time (Enantiomer 1) | 8.5 min | The time taken for the first eluting enantiomer to pass through the column. |

| Retention Time (Enantiomer 2) | 10.2 min | The time taken for the second, more strongly retained enantiomer. |

| Resolution (Rs) | > 1.5 | Indicates baseline separation, necessary for accurate quantification. |

Table 3: A hypothetical but representative set of HPLC conditions and results for the successful chiral separation of the enantiomers of 1-Pentanone, 1-(tetrahydro-2-furanyl)-, allowing for the determination of enantiomeric excess.

Preparative Chromatography for Advanced Purification of 1-Pentanone, 1-(tetrahydro-2-furanyl)- Analogs

When larger quantities (>1 mg) of a highly pure analog or a single enantiomer of 1-Pentanone, 1-(tetrahydro-2-furanyl)- are needed for biological testing, structural studies, or as a synthetic intermediate, preparative HPLC is the method of choice. springernature.comwarwick.ac.uk This technique operates on the same principles as analytical HPLC but is scaled up to handle larger sample loads. labcompare.com

The transition from an analytical method to a preparative one involves several key adjustments:

Column Dimensions: Preparative columns have a much larger internal diameter (typically >20 mm) and are packed with larger particle-sized stationary phase to accommodate higher sample volumes and prevent excessive backpressure. lcms.cz

Sample Loading: The amount of sample injected is significantly increased, often to the point of overloading the column, which requires careful optimization to balance throughput with purity.

Flow Rates: Higher flow rates are used to reduce run times, which are proportionally matched to the larger column volume.

Fraction Collection: A fraction collector is used to automatically collect the eluent containing the purified compound(s) as they exit the detector. rjptonline.org

Preparative chromatography is an indispensable tool for isolating novel analogs of 1-Pentanone, 1-(tetrahydro-2-furanyl)- from complex reaction mixtures or for resolving racemic mixtures on a larger scale after an effective chiral separation method has been developed analytically. lcms.czresearchgate.net

X-ray Crystallography of Crystalline 1-Pentanone, 1-(tetrahydro-2-furanyl)- Derivatives and Complexes

A thorough review of publicly available scientific literature and structural databases reveals a notable absence of published research on the X-ray crystallography of 1-Pentanone, 1-(tetrahydro-2-furanyl)-, or its crystalline derivatives and complexes. To date, no studies detailing the single-crystal X-ray diffraction analysis of this specific compound have been reported.

Consequently, there is no experimental data available concerning its crystal system, space group, unit cell dimensions, or specific atomic coordinates. The lack of crystallographic data means that key structural details, such as precise bond lengths, bond angles, and intermolecular interactions in the solid state, remain undetermined for 1-Pentanone, 1-(tetrahydro-2-furanyl)-.

The synthesis of stable, single crystals of a compound or its derivatives is a prerequisite for X-ray crystallographic analysis. The absence of such data in the literature may suggest that forming suitable crystals of 1-Pentanone, 1-(tetrahydro-2-furanyl)- or its complexes presents significant challenges. Future research in this area would be necessary to elucidate the three-dimensional structure and solid-state packing of this molecule.

Due to the lack of available research, no data tables on crystallographic parameters can be provided at this time.

Role of 1 Pentanone, 1 Tetrahydro 2 Furanyl in Broader Organic Synthesis

1-Pentanone, 1-(tetrahydro-2-furanyl)- as a Key Building Block for Complex Molecules

The tetrahydrofuran (B95107) ring is a prevalent structural motif in a wide array of biologically active natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a range of activities such as antitumor, antimicrobial, and antimalarial properties. This prevalence has spurred considerable interest in the synthesis of substituted tetrahydrofurans as crucial intermediates for more complex molecular architectures.

While direct evidence for the use of 1-Pentanone, 1-(tetrahydro-2-furanyl)- as a building block is not readily found, the general class of 2-acyltetrahydrofurans serves as a valuable precursor in various synthetic transformations. For instance, a synthetic route to 2-acyltetrahydrofurans has been described involving a nitrite-catalyzed ring contraction of substituted tetrahydropyrans under aerobic conditions. organic-chemistry.org This method provides a potential pathway to synthesize compounds like 1-Pentanone, 1-(tetrahydro-2-furanyl)-, which could then, in principle, be elaborated into more complex structures. The ketone functionality offers a reactive handle for a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, or Grignard additions, allowing for the extension of the carbon skeleton. The tetrahydrofuran ring itself can be a key stereochemical element in the target molecule.

Application of 1-Pentanone, 1-(tetrahydro-2-furanyl)- in Stereoselective Synthesis

The stereoselective synthesis of substituted tetrahydrofurans is a significant area of research due to the prevalence of these structures in natural products with defined stereochemistry. nih.gov Numerous methods have been developed for the enantioselective and diastereoselective construction of the tetrahydrofuran ring. nottingham.ac.uk

Should 1-Pentanone, 1-(tetrahydro-2-furanyl)- be available in an enantiomerically enriched form, it could serve as a valuable chiral building block. The stereocenter at the 2-position of the tetrahydrofuran ring could be used to direct the stereochemical outcome of subsequent reactions at the ketone or other parts of the molecule. For example, chiral 2-acyltetrahydrofurans can undergo stereoselective reductions of the ketone, or the enolates derived from them could participate in diastereoselective alkylation reactions. The stereoselective synthesis of tetrahydrofuran rings can be achieved through various strategies, including asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones mediated by bifunctional organocatalysts. organic-chemistry.org

A general representation of the stereoselective synthesis of substituted tetrahydrofurans is presented in the table below, illustrating common strategies that could hypothetically be adapted for the synthesis of chiral 1-Pentanone, 1-(tetrahydro-2-furanyl)-.

| Stereoselective Strategy | Description | Potential Applicability to 1-Pentanone, 1-(tetrahydro-2-furanyl)- |

| Asymmetric Cycloetherification | Intramolecular cyclization of a chiral precursor, often catalyzed by a chiral catalyst, to form the tetrahydrofuran ring with high enantioselectivity. | A chiral precursor containing a pentanoyl group could potentially be cyclized to form enantiomerically enriched 1-Pentanone, 1-(tetrahydro-2-furanyl)-. |

| Chiral Pool Synthesis | Starting from a readily available chiral natural product that contains a tetrahydrofuran or a precursor moiety. | Derivatization of a suitable chiral starting material could lead to the target compound. |

| Diastereoselective Cyclization | Cyclization of an acyclic precursor containing existing stereocenters to control the formation of new stereocenters on the tetrahydrofuran ring. | A precursor with appropriate stereocenters could be designed to cyclize diastereoselectively to a specific stereoisomer of 1-Pentanone, 1-(tetrahydro-2-furanyl)-. |

Development of 1-Pentanone, 1-(tetrahydro-2-furanyl)- Derived Ligands or Organocatalysts

The tetrahydrofuran scaffold is a common feature in the design of chiral ligands and organocatalysts due to its conformational rigidity and the stereochemical information that can be embedded in its structure. Chiral tetrahydrofuran-containing ligands have been successfully employed in a variety of asymmetric transformations.

There is no specific mention in the literature of ligands or organocatalysts derived from 1-Pentanone, 1-(tetrahydro-2-furanyl)-. However, the structural motifs present in this compound offer potential for such applications. The ketone functionality could be transformed into other functional groups, such as amines or phosphines, which are common coordinating groups in metal-based catalysts. For example, reductive amination of the ketone could lead to a chiral amino alcohol, a privileged structure in catalysis.

The development of cinchona-alkaloid-thiourea-based bifunctional organocatalysts for the asymmetric synthesis of tetrahydrofuran rings highlights the utility of combining a chiral scaffold with catalytically active functional groups. organic-chemistry.orgacs.org In a hypothetical scenario, the tetrahydrofuran ring of 1-Pentanone, 1-(tetrahydro-2-furanyl)- could serve as the chiral backbone for a new class of organocatalysts, with the pentanoyl side chain being modified to incorporate a catalytically active moiety.

Emerging Research Directions and Future Perspectives for 1 Pentanone, 1 Tetrahydro 2 Furanyl

Integration of 1-Pentanone, 1-(tetrahydro-2-furanyl)- Synthesis into Flow Chemistry Systems

The synthesis of tetrahydrofuran (B95107) derivatives is increasingly benefiting from the adoption of flow chemistry, a paradigm shift from traditional batch processing. researchgate.netnih.gov This technology offers significant advantages in terms of safety, efficiency, and scalability. nih.gov For a compound like 1-Pentanone, 1-(tetrahydro-2-furanyl)-, which could potentially be synthesized through the hydrogenation of its furan (B31954) precursor, 1-Pentanone, 1-(2-furanyl)-, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time. This control is crucial for optimizing yield and minimizing side reactions.

Continuous-flow hydrogenation reactors, for instance, can enhance catalyst performance and longevity, leading to a more sustainable and cost-effective production process. The improved heat and mass transfer in microreactors can also enable the use of more active or novel catalytic systems that might be difficult to handle in conventional batch setups. acs.org While specific studies on the flow synthesis of 1-Pentanone, 1-(tetrahydro-2-furanyl)- are not yet prevalent, the successful application of flow chemistry to the synthesis of other complex heterocyclic molecules suggests a promising future for this approach. researchgate.netnih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Tetrahydrofuran Derivative Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Control | Limited | Precise |

| Safety | Higher risk with hazardous reagents | Enhanced safety |

| Scalability | Difficult | Straightforward |

| Efficiency | Lower | Higher |

| Reproducibility | Variable | High |

Machine Learning and AI-Driven Discovery of Novel 1-Pentanone, 1-(tetrahydro-2-furanyl)- Analogues

Machine learning (ML) and artificial intelligence (AI) are revolutionizing catalyst design and the discovery of new molecules with desired properties. researchgate.netmdpi.com In the context of 1-Pentanone, 1-(tetrahydro-2-furanyl)-, ML algorithms could be employed to predict the catalytic performance of various materials for its synthesis, particularly for the hydrogenation of the corresponding furan derivative. acs.org By analyzing large datasets of catalyst properties and reaction outcomes, ML models can identify optimal catalyst compositions and reaction conditions, thereby accelerating the development of efficient synthetic routes. researchgate.net

Furthermore, generative AI models can be used to design novel analogues of 1-Pentanone, 1-(tetrahydro-2-furanyl)- with tailored properties. By learning the structure-property relationships from existing chemical data, these models can propose new molecules with potentially enhanced performance for specific applications. This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error discovery of new compounds. sciencelink.net

Green Chemistry Innovations in the Synthesis and Transformations of 1-Pentanone, 1-(tetrahydro-2-furanyl)-

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. For the synthesis of 1-Pentanone, 1-(tetrahydro-2-furanyl)-, this could involve the use of renewable starting materials, such as furfural (B47365) derived from biomass, which can be a precursor to the furan analogue. rsc.org The catalytic hydrogenation of furan derivatives to their tetrahydrofuran counterparts is a key transformation where green innovations are being actively pursued. wikipedia.org

The development of non-precious metal catalysts, the use of environmentally benign solvents like water or supercritical CO2, and the implementation of energy-efficient processes are all areas of active research. acs.org For instance, the use of solid acid catalysts in the synthesis of furan derivatives can offer advantages in terms of reusability and reduced waste generation. researchgate.net Applying these green chemistry principles to the entire lifecycle of 1-Pentanone, 1-(tetrahydro-2-furanyl)-, from synthesis to potential degradation, will be crucial for its sustainable application.

Potential for 1-Pentanone, 1-(tetrahydro-2-furanyl)- in Materials Science Applications

The tetrahydrofuran (THF) moiety is a key building block in polymer science, most notably in the production of polytetramethylene ether glycol (PTMEG), a component of spandex fibers. researchgate.netsilvarigroup.comwikipedia.org The presence of both a ketone and a tetrahydrofuran ring in 1-Pentanone, 1-(tetrahydro-2-furanyl)- suggests its potential as a versatile monomer or additive in the development of new polymers.

The ketone group could be a site for further chemical modification or could influence the polymer's properties, such as adhesion and polarity. The tetrahydrofuran ring can impart flexibility and solvent resistance to a polymer backbone. laballey.com Consequently, polymers incorporating this compound could find applications in coatings, adhesives, or specialty elastomers. Research into the polymerization of functionalized tetrahydrofuran derivatives is an active field, and 1-Pentanone, 1-(tetrahydro-2-furanyl)- represents an unexplored candidate in this area. researchgate.netpolymersource.ca

Interdisciplinary Research Avenues for 1-Pentanone, 1-(tetrahydro-2-furanyl)- in Chemical Biology (excluding human/clinical applications)

In the realm of chemical biology, small molecules are invaluable tools for probing and understanding complex biological systems at a molecular level. The tetrahydrofuran ring is a structural motif found in a variety of natural products with diverse biological activities. nih.gov This suggests that derivatives of 1-Pentanone, 1-(tetrahydro-2-furanyl)- could be designed as chemical probes.

For instance, by attaching a fluorescent tag or a reactive group to the pentanone side chain, researchers could create molecules capable of selectively interacting with and reporting on specific biological targets or environments. The development of such probes could aid in studying enzymatic reactions, cellular signaling pathways, or other fundamental biological processes in non-human and non-clinical contexts. The synthesis of functionalized tetrahydrofuran derivatives for such applications is an area of growing interest. researchgate.netacs.org

Q & A

Q. What are the established synthetic routes for 1-Pentanone, 1-(tetrahydro-2-furanyl)-?

Methodological Answer :

- Claisen-Schmidt Condensation : React tetrahydrofuran-2-carbonyl chloride with a pentanone precursor under basic conditions (e.g., NaOH/ethanol). Monitor reaction progress via TLC or GC-MS.

- Fries Rearrangement : Apply acid catalysis (e.g., AlCl₃) to rearrange ester precursors containing tetrahydrofuran and pentanone moieties .

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Confirm purity via HPLC (>95% area under the curve).

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the tetrahydrofuran ring (δ 1.5–2.5 ppm for methylene groups) and the ketone carbonyl (no direct proton, but adjacent CH₂ groups δ 2.1–2.7 ppm).

- ¹³C NMR : Confirm the ketone carbonyl (δ ~205–215 ppm) and tetrahydrofuran carbons (δ 25–35 ppm for CH₂, δ 70–80 ppm for oxygenated CH₂) .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 170 (C₉H₁₄O₂⁺) and fragment ions from ketone cleavage (e.g., m/z 85 for tetrahydrofuran-CO).

- IR Spectroscopy : Detect carbonyl stretch at ~1700–1750 cm⁻¹ and C-O-C stretches (tetrahydrofuran) at ~1050–1150 cm⁻¹ .

Q. How can researchers determine thermodynamic properties like melting/boiling points?

Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting point via endothermic peaks under inert gas (N₂).

- Ebuliometry : Determine boiling point at reduced pressure (to avoid decomposition). Cross-reference with gas chromatography retention indices.

- Vapor Pressure Measurements : Use static or dynamic methods (e.g., Knudsen effusion) to calculate ΔvapH° .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data for this compound?

Methodological Answer :

- Multi-Dimensional NMR : Use 2D COSY, HSQC, and HMBC to assign overlapping proton/carbon signals. Compare with computational predictions (DFT-based NMR shifts).

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify splitting patterns in ¹H NMR .

- Interlaboratory Validation : Share samples with independent labs to standardize data under identical conditions (e.g., solvent, temperature).

Q. What mechanistic pathways dominate its reactivity under acidic/basic conditions?

Methodological Answer :

- Kinetic Studies : Monitor pH-dependent degradation via UV-Vis spectroscopy (e.g., ketone tautomerization or ring-opening of tetrahydrofuran).

- Isotopic Tracing : Use ¹⁸O-labeled water to track oxygen incorporation during hydrolysis.

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to simulate transition states for acid-catalyzed ring-opening or base-induced enolate formation.

Q. How to optimize synthetic yield while minimizing side products?

Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, catalyst load (e.g., AlCl₃ for Fries rearrangement), and solvent polarity. Analyze via response surface methodology.

- In Situ Monitoring : Use ReactIR to detect intermediates (e.g., enolates) and adjust reaction parameters in real time.

- Byproduct Identification : Employ LC-MS/MS to characterize impurities (e.g., over-oxidation products) and modify protecting group strategies .

Data Contradictions & Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.